molecular formula C9H10ClNO B082940 N-(4-chlorophenyl)-N-ethylformamide CAS No. 13519-67-0

N-(4-chlorophenyl)-N-ethylformamide

Cat. No.: B082940
CAS No.: 13519-67-0
M. Wt: 183.63 g/mol
InChI Key: AJNZQFLAIQZRTJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-ethylformamide is an organic compound with the molecular formula C9H10ClNO It is a formamide derivative where the formamide group is substituted with a 4-chlorophenyl and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-ethylformamide typically involves the reaction of 4-chloroaniline with ethyl formate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the formamide bond. The reaction can be represented as follows:

4-chloroaniline+ethyl formateThis compound\text{4-chloroaniline} + \text{ethyl formate} \rightarrow \text{this compound} 4-chloroaniline+ethyl formate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-ethylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products

    Oxidation: Produces amides or carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-N-ethylformamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-ethylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the phenyl and ethyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N-methylformamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-chlorophenyl)-N-isopropylformamide: Contains an isopropyl group instead of an ethyl group.

    N-(4-chlorophenyl)-N-phenylformamide: Has a phenyl group in place of the ethyl group.

Uniqueness

N-(4-chlorophenyl)-N-ethylformamide is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. The presence of the ethyl group provides distinct steric and electronic properties compared to other similar compounds, potentially leading to unique applications and effects.

Biological Activity

N-(4-chlorophenyl)-N-ethylformamide (N-CPEF) is an organic compound with the molecular formula C₉H₁₀ClNO. It features a chlorophenyl group attached to an ethylformamide moiety, positioning it within the formamide class of compounds. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

N-CPEF is characterized by its unique structure, which includes a chlorine atom on the aromatic ring. This substitution pattern influences both its chemical reactivity and biological activity. The formamide group allows for hydrogen bonding with biological targets, while the phenyl and ethyl groups enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Common Reactions

The compound can undergo several chemical reactions:

  • Oxidation: Converts to corresponding amides or carboxylic acids.
  • Reduction: Converts the formamide group to an amine.
  • Substitution: The chlorine atom can be replaced with other nucleophiles, affecting its biological interactions.

Antimicrobial Properties

Preliminary studies indicate that N-CPEF exhibits antimicrobial activity. Research has shown that derivatives of formamides, including N-CPEF, can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

N-CPEF has also been investigated for its anticancer properties. A study utilized an MTT assay to evaluate cell viability in cancer cell lines, including breast and cervical cancers. Results suggested that N-CPEF could significantly inhibit cell proliferation, indicating potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of various bacterial strains,
AnticancerSignificant inhibition of cancer cell proliferation

Study on Anticancer Activity

A notable study assessed the efficacy of N-CPEF against breast cancer cells. The experimental setup involved treating cells with varying concentrations of N-CPEF and measuring viability through the MTT assay. The findings demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating substantial potency compared to standard chemotherapeutics like cisplatin .

Comparative Analysis with Similar Compounds

N-CPEF shares structural similarities with other compounds in its class, which may influence its biological activity:

Compound NameMolecular FormulaKey Features
N-(4-bromophenyl)-N-ethylformamideC₉H₁₀BrNOSimilar structure with bromine substitution
N-(4-chlorophenyl)-N-methylformamideC₈H₈ClNOMethyl instead of ethyl group
4-Chloro-N-methylformanilideC₈H₈ClNOLacks the ethyl substituent

The presence of an ethyl group in N-CPEF enhances its lipophilicity, potentially affecting pharmacokinetic properties and interactions with biological targets compared to its analogs.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-ethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-11(7-12)9-5-3-8(10)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNZQFLAIQZRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384124
Record name N-(4-chlorophenyl)-N-ethylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13519-67-0
Record name N-(4-chlorophenyl)-N-ethylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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